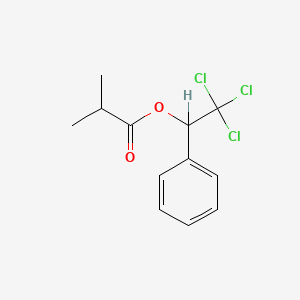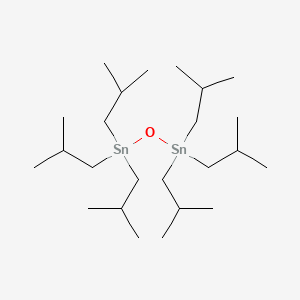
Distannoxane, hexakis(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Distannoxane, hexakis(2-methylpropyl)- is an organotin compound characterized by the presence of tin-oxygen bonds This compound is part of a broader class of distannoxanes, which are known for their unique structural and chemical properties
Métodos De Preparación
The synthesis of distannoxane, hexakis(2-methylpropyl)- typically involves the reaction of organotin halides with alcohols or other nucleophiles. One common method is the reaction of hexakis(2-methylpropyl)tin chloride with water or a hydroxyl-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Distannoxane, hexakis(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides or other higher oxidation state species.
Reduction: Reduction reactions can convert the tin centers to lower oxidation states.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups attached to the tin atoms with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Distannoxane, hexakis(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Preliminary studies suggest that it may have anticancer properties, although more research is needed to confirm its efficacy and safety.
Industry: It is used in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which distannoxane, hexakis(2-methylpropyl)- exerts its effects varies depending on the application. In catalysis, the tin-oxygen bonds play a crucial role in facilitating the reaction by stabilizing transition states and intermediates. In biological applications, the compound may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects. The specific molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Distannoxane, hexakis(2-methylpropyl)- can be compared with other distannoxanes and organotin compounds. Similar compounds include:
Distannoxane, hexakis(2-methyl-2-phenylpropyl)-: This compound has a similar structure but with phenyl groups attached to the tin atoms, which may alter its chemical properties and applications.
Hexakis(2-methyl-2-phenylpropyl)distannoxane: Another variant with phenyl groups, known for its distinct thermophysical properties
Propiedades
Número CAS |
6208-26-0 |
|---|---|
Fórmula molecular |
C24H54OSn2 |
Peso molecular |
596.1 g/mol |
Nombre IUPAC |
tris(2-methylpropyl)-[tris(2-methylpropyl)stannyloxy]stannane |
InChI |
InChI=1S/6C4H9.O.2Sn/c6*1-4(2)3;;;/h6*4H,1H2,2-3H3;;; |
Clave InChI |
KSZQDTUBHCGRLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[Sn](CC(C)C)(CC(C)C)O[Sn](CC(C)C)(CC(C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


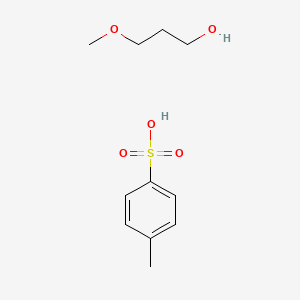
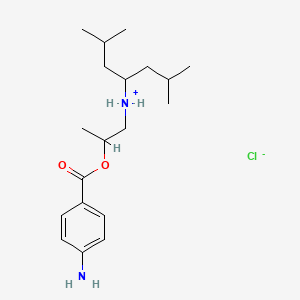
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)

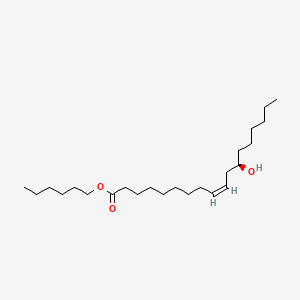
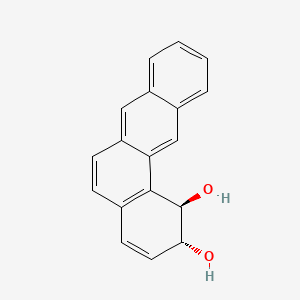

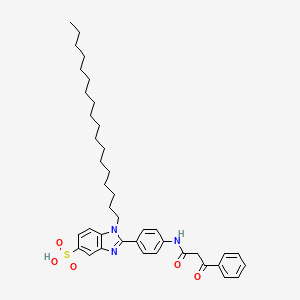
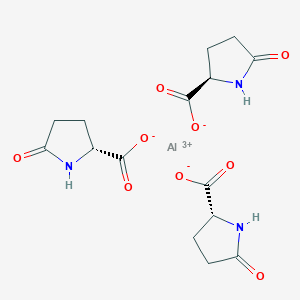
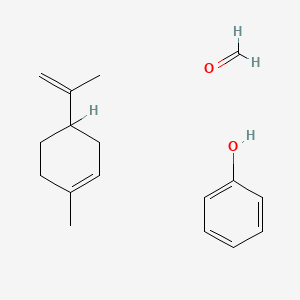
![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)
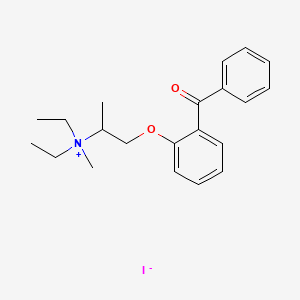
![Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-](/img/structure/B13769853.png)
